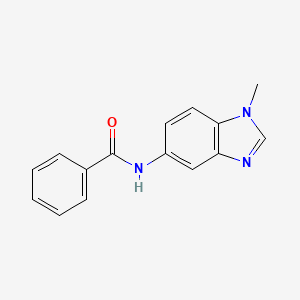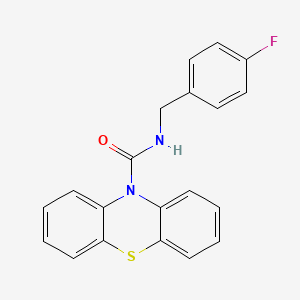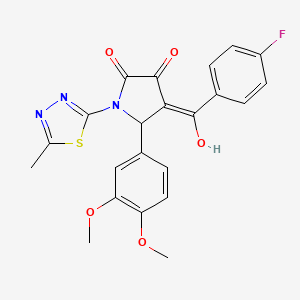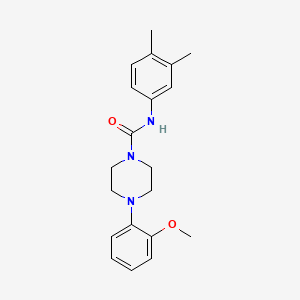![molecular formula C13H20N2OS B5487515 1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The thiophene ring is attached to the diazepane ring via a carbonyl group .
Synthesis Analysis
The synthesis of such a compound could involve several steps. The thiophene ring could be formed via a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The diazepane ring could be formed via a series of reactions involving amines and carbonyl compounds . The two rings could then be connected via a carbonyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the two heterocyclic rings. The thiophene ring is aromatic, meaning it has a planar structure and exhibits resonance . The diazepane ring, on the other hand, is likely to be puckered due to the presence of the two nitrogen atoms .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the carbonyl group could be reduced to an alcohol or an aldehyde, depending on the reducing agent . The thiophene ring could undergo electrophilic aromatic substitution reactions . The diazepane ring could undergo reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the two heterocyclic rings and the carbonyl group. For example, it is likely to have a relatively high boiling point due to the presence of the polar carbonyl group . It could also exhibit solubility in both polar and nonpolar solvents due to the presence of the aromatic thiophene ring and the aliphatic diazepane ring .Wirkmechanismus
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. For example, if it were to be used as a drug, it could have potential side effects or toxicities . It could also pose hazards during synthesis or handling, such as flammability or reactivity .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed to improve the yield or selectivity of the synthesis . Its properties could be studied in more detail to better understand its behavior in different environments or conditions . Its potential applications, such as in medicine or materials science, could also be explored .
Eigenschaften
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-11-5-6-12(17-11)13(16)15-8-4-7-14(2)9-10-15/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQTYUFECCSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)

![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)
![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)


![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)
